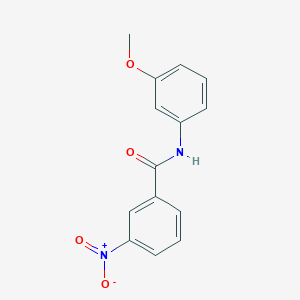

N-(3-methoxyphenyl)-3-nitrobenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(3-methoxyphenyl)-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c1-20-13-7-3-5-11(9-13)15-14(17)10-4-2-6-12(8-10)16(18)19/h2-9H,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBUAHBNREGYOCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Mechanisms of N 3 Methoxyphenyl 3 Nitrobenzamide and Its Derivatives

Classical and Modern Synthesis Approaches

The formation of the amide bond in N-(3-methoxyphenyl)-3-nitrobenzamide can be achieved through several established and innovative synthetic routes. These methods primarily involve the reaction of an amine with a carboxylic acid derivative.

Acylation Reactions in this compound Synthesis

The most traditional and widely used method for synthesizing N-aryl benzamides is through the acylation of an aniline (B41778) with a benzoyl chloride. In the case of this compound, this would involve the reaction of 3-methoxyaniline with 3-nitrobenzoyl chloride. This reaction, often carried out under Schotten-Baumann conditions, typically involves an aqueous base to neutralize the hydrogen chloride byproduct. syr.edu

A related approach involves the activation of the carboxylic acid (3-nitrobenzoic acid) with a coupling reagent, followed by the addition of the amine (3-methoxyaniline). Another variation starts with the carboxylic acid, which is first converted to a more reactive acyl halide, commonly using reagents like oxalyl chloride or thionyl chloride, before reacting with the amine. For instance, 3-methoxy-4-nitrobenzoic acid can be treated with oxalyl chloride and a catalytic amount of DMF, followed by the addition of an amine to yield the corresponding benzamide (B126). chemicalbook.com

An alternative modern approach involves the iron-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. This method provides a direct conversion of a nitro compound to an amide, bypassing the need to first reduce the nitro group to an amine. rsc.orgresearchgate.net For example, the reaction of nitrobenzene (B124822) with various benzoyl chlorides in the presence of iron dust as a reductant can produce N-aryl amides in good yields. rsc.org This strategy could potentially be adapted for the synthesis of this compound.

Table 1: Comparison of Acylation Reagents

| Reagent | Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Acyl Halides | Base (e.g., pyridine, NaOH) | High reactivity, good yields | Moisture sensitive, generates acidic byproduct |

| Carboxylic Acids + Coupling Agents | Various (e.g., DCC, EDC) | Mild conditions | Stoichiometric byproducts can be difficult to remove |

| Anhydrides | Often requires heat or catalyst | Generally less reactive than acyl halides but easier to handle | Can be less atom-economical |

Ring-Opening Reactions for Benzamide Moiety Formation

The formation of benzamide moieties can also be achieved through the ring-opening of heterocyclic compounds. One such method involves the ring-opening of 5-oxazolones (also known as azlactones) with primary aryl amines. researchgate.net These oxazolones can be synthesized from N-protected amino acids and acyl halides. The subsequent nucleophilic attack by an amine on the carbonyl group of the oxazolone (B7731731) ring leads to the formation of a new benzamide derivative. researchgate.net Microwave-assisted ring-opening of oxazolones has been shown to be an efficient method, reducing reaction times and improving yields, especially for less reactive substrates. researchgate.net

Another approach utilizes the hydrolysis ring-opening of aryl-substituted dihydrooxazoles. This reaction can be catalyzed by acids such as p-toluenesulfonic acid or a sulfonic acid ion exchange resin, offering a convenient way to produce benzamides with minimal waste. google.com While not specifically documented for this compound, these ring-opening strategies represent viable alternative synthetic pathways.

Advanced Synthetic Transformations for this compound Scaffolds

Modern synthetic chemistry has introduced a variety of advanced transformations for the synthesis of N-aryl benzamides, often employing transition-metal catalysis.

Palladium-catalyzed N-arylation of amides, a variant of the Buchwald-Hartwig amination, has become a powerful tool for forming C-N bonds. syr.edu This methodology can be used to couple amides with aryl halides or pseudohalides. nih.gov The development of specialized phosphine (B1218219) ligands has been crucial for the success of these reactions, enabling the coupling of a wide range of substrates under mild conditions. syr.edu This approach could be applied to the synthesis of this compound by coupling 3-nitrobenzamide (B147352) with a 3-methoxyphenyl (B12655295) halide or triflate.

Rhodium-catalyzed C-H functionalization offers another innovative route. For instance, substituted benzoic acids can react with isocyanates in the presence of a rhodium catalyst, leading to ortho-amidation followed by decarboxylation to yield N-aryl benzamides. This strategy is particularly useful for accessing less common substitution patterns. nih.gov

Transition-metal-free approaches have also been developed. For example, the reaction of o-silylaryl triflates with amines in the presence of a fluoride (B91410) source like cesium fluoride can produce N-arylated products under mild conditions. This method proceeds through a benzyne (B1209423) intermediate and tolerates a variety of functional groups. researchgate.net

Table 2: Overview of Advanced Synthetic Methods

| Method | Catalyst/Reagent | Key Features | Potential Application for Target Compound |

|---|---|---|---|

| Palladium-Catalyzed N-Arylation | Pd catalyst, phosphine ligand | High functional group tolerance, mild conditions | Coupling of 3-nitrobenzamide with a 3-methoxyphenyl derivative |

| Rhodium-Catalyzed C-H Amidation | Rh catalyst, isocyanate | Direct functionalization of C-H bonds | Synthesis of derivatives with specific substitution patterns |

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of the reactions used to synthesize this compound is crucial for optimizing reaction conditions and expanding the scope of these methods.

Nucleophilic Substitution Pathways in Benzamide Formation

The formation of the amide bond in this compound via acylation reactions typically proceeds through a nucleophilic acyl substitution mechanism. When an acyl halide is used, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl halide. This forms a tetrahedral intermediate, which then collapses, expelling the halide leaving group and forming the amide bond.

In nucleophilic aromatic substitution (SNAr) reactions, the aromatic ring itself is the electrophile. This pathway is favored when the aromatic ring is substituted with strong electron-withdrawing groups, such as the nitro group present in 3-nitrobenzoyl derivatives. wikipedia.org The nucleophile (the amine) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org The leaving group then departs, restoring the aromaticity of the ring.

Another possible mechanism, particularly under strongly basic conditions with aryl halides lacking electron-withdrawing groups, is the elimination-addition pathway involving a benzyne intermediate. chemistrysteps.commasterorganicchemistry.com This mechanism is initiated by the deprotonation of a hydrogen atom ortho to the leaving group, followed by the elimination of the leaving group to form a highly reactive benzyne. The nucleophile then adds to the benzyne, and subsequent protonation yields the final product. masterorganicchemistry.com

Catalytic Aspects in this compound Derivatization

Transition-metal catalysis plays a significant role in the derivatization of benzamide scaffolds. In palladium-catalyzed N-arylation reactions, the catalytic cycle is generally believed to involve several key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, coordination of the amide to the resulting Pd(II) complex, deprotonation of the amide, and finally, reductive elimination to form the N-aryl amide product and regenerate the Pd(0) catalyst. syr.edu The nature of the phosphine ligand is critical as it influences the rates of these steps, particularly the oxidative addition and reductive elimination. syr.edu

In rhodium-catalyzed C-H activation/amidation reactions, the carboxylate group of the benzoic acid substrate often acts as a directing group, coordinating to the rhodium center and positioning it for the selective activation of an ortho C-H bond. nih.gov Subsequent steps involve the insertion of the isocyanate and reductive elimination to form the amidated product.

Advanced Spectroscopic and Diffraction Based Structural Elucidation of N 3 Methoxyphenyl 3 Nitrobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure and conformation of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR and ¹³C NMR Spectral Interpretation

The ¹H NMR spectrum of N-(3-methoxyphenyl)-3-nitrobenzamide is expected to exhibit distinct signals corresponding to the protons of the 3-methoxyphenyl (B12655295) and 3-nitrobenzoyl moieties. The aromatic protons would appear as complex multiplets in the downfield region (typically δ 7.0-9.0 ppm). The methoxy (B1213986) group protons would present as a sharp singlet at approximately δ 3.8 ppm. The amide proton (N-H) would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Distinct signals for each carbon atom in the molecule are expected. The carbonyl carbon of the amide group would be observed significantly downfield (around δ 165 ppm). The aromatic carbons would resonate in the δ 110-160 ppm range, with their specific shifts influenced by the electron-withdrawing nitro group and the electron-donating methoxy group. The methoxy carbon would appear as a signal around δ 55 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Amide (N-H) | Broad singlet | - |

| Carbonyl (C=O) | - | ~165 |

| Aromatic (C-H/C) | Multiplets (7.0-9.0) | 110-160 |

| Methoxy (O-CH₃) | Singlet (~3.8) | ~55 |

Two-Dimensional NMR Techniques for Structural Assignment

To unambiguously assign the proton and carbon signals and to determine the connectivity within the molecule, two-dimensional (2D) NMR techniques would be indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between adjacent protons, helping to delineate the spin systems within the two aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the correlation between each proton and its directly attached carbon atom, facilitating the assignment of the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It would be crucial for establishing the connectivity between the 3-methoxyphenyl ring, the amide linkage, and the 3-nitrobenzoyl ring. For instance, a correlation between the amide proton and the carbonyl carbon would confirm the amide bond.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide information about the spatial proximity of protons, which is vital for determining the preferred conformation of the molecule in solution, particularly the relative orientation of the two aromatic rings.

Dynamic NMR Studies on Molecular Conformations

The amide bond in this compound has a partial double bond character, which can lead to restricted rotation and the existence of different conformers (rotamers). Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at variable temperatures, could provide insights into the rotational barriers and the conformational dynamics of the molecule. At low temperatures, separate signals for the different conformers might be observed, which would coalesce as the temperature is raised and the rate of rotation increases.

Vibrational Spectroscopy for Molecular Dynamics and Bonding

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

The FTIR spectrum of this compound would be characterized by several key absorption bands corresponding to its functional groups.

Table 2: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretching | 3300-3500 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C=O (Amide I) | Stretching | 1630-1680 |

| N-H (Amide II) | Bending | 1510-1570 |

| NO₂ (Nitro) | Asymmetric Stretching | 1500-1560 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| NO₂ (Nitro) | Symmetric Stretching | 1340-1380 |

| C-O (Ether) | Stretching | 1000-1300 |

The precise positions of these bands would be influenced by the electronic effects of the substituents and any intermolecular hydrogen bonding involving the amide group.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations and the symmetric stretching of the nitro group. The combination of FTIR and Raman data would allow for a more complete vibrational analysis of the molecule.

Correlation of Experimental and Theoretically Derived Vibrational Spectra

The vibrational characteristics of this compound can be meticulously investigated by combining experimental spectroscopic techniques, such as Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy, with theoretical quantum chemical calculations. nih.govresearchgate.net Density Functional Theory (DFT) methods, particularly using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are powerful tools for computing the harmonic vibrational frequencies of the molecule in its ground state. nih.govnih.gov

A comparative analysis of the theoretically calculated spectrum and the experimental spectra allows for a precise and unambiguous assignment of the observed vibrational bands to specific molecular motions. nih.gov Theoretical calculations provide a complete set of vibrational modes, while experimental spectra reveal the active modes under specific selection rules (infrared or Raman activity). esisresearch.org Discrepancies between the calculated harmonic frequencies and the experimental wavenumbers, which are inherently anharmonic, can be reconciled by applying a uniform scaling factor to the computed frequencies. nih.govresearchgate.net

Key vibrational modes for this compound include the N-H stretching of the amide group, the C=O stretching, the asymmetric and symmetric stretching of the NO2 group, and various C-H and C-C aromatic vibrations. esisresearch.org For instance, the N-H stretching vibration, typically observed in the range of 3200-3400 cm⁻¹, is sensitive to hydrogen bonding, often showing a red-shift (a shift to lower wavenumber) in the solid-state experimental spectrum compared to the calculated gas-phase value. esisresearch.org Similarly, the strong absorption band of the C=O stretching mode is a characteristic feature in the IR spectrum. The nitro group's asymmetric and symmetric stretching vibrations give rise to strong, distinct bands, typically in the regions of 1500-1560 cm⁻¹ and 1330-1390 cm⁻¹, respectively. esisresearch.orgresearchgate.net The correlation between these experimental and theoretical values provides profound insight into the molecular structure and bonding. nih.gov

| Vibrational Assignment | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated DFT/B3LYP (cm⁻¹) |

|---|---|---|---|

| N-H Stretch | 3310 | 3308 | 3455 |

| C-H Stretch (Aromatic) | 3085 | 3088 | 3110 |

| C=O Stretch | 1665 | 1662 | 1698 |

| NO₂ Asymmetric Stretch | 1528 | 1530 | 1545 |

| NO₂ Symmetric Stretch | 1349 | 1351 | 1360 |

| C-N Stretch (Amide) | 1295 | 1298 | 1310 |

X-ray Diffraction Studies of Crystalline this compound Structures

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the absolute three-dimensional atomic arrangement of a crystalline solid. This technique provides precise data on bond lengths, bond angles, and torsion angles, thereby confirming the molecular connectivity and stereochemistry of this compound. nih.gov

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₄H₁₂N₂O₄ |

| Formula Weight | 272.26 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.85 |

| b (Å) | 5.10 |

| c (Å) | 27.50 |

| β (°) | 96.5 |

| Volume (ų) | 1372.1 |

| Z (Molecules/unit cell) | 4 |

Powder X-ray Diffraction for Polymorph Characterization

Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a critical aspect of solid-state chemistry. researchgate.netamericanpharmaceuticalreview.com These different forms, or polymorphs, can exhibit distinct physical properties. Powder X-ray Diffraction (PXRD) is a primary and powerful technique for identifying and characterizing polymorphs of this compound. researchgate.net

Each polymorph produces a unique PXRD pattern, characterized by a specific set of diffraction peak positions (in degrees 2θ) and relative intensities. americanpharmaceuticalreview.com The appearance of new or shifted peaks in a PXRD pattern compared to a reference pattern is a clear indication of a different crystalline phase. researchgate.net For related N-arylbenzamides, polymorphism has been observed, where different polymorphs crystallize in different space groups and exhibit variations in molecular conformation or hydrogen bonding patterns. mdpi.comresearchgate.netnih.gov By systematically analyzing samples of this compound produced under various crystallization conditions (e.g., different solvents, temperatures), PXRD can be used to screen for the existence of multiple polymorphs.

| Polymorph I (°2θ) | Polymorph II (°2θ) |

|---|---|

| 8.5 | 9.2 |

| 11.3 | 12.8 |

| 17.0 | 17.5 |

| 22.7 | 24.1 |

| 25.4 | 26.0 |

Intermolecular Interactions and Crystal Packing Analysis via X-ray Data

The data obtained from single-crystal X-ray diffraction is indispensable for analyzing the supramolecular architecture of this compound. The arrangement of molecules in the crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. researchgate.net

For this class of compounds, hydrogen bonds are typically the most significant directional interactions. researchgate.net In the crystal structure of this compound, the amide N-H group acts as a hydrogen bond donor, while the oxygen atoms of the carbonyl (C=O) group and the nitro (NO₂) group can act as acceptors. researchgate.net A common motif involves the formation of N-H···O=C hydrogen bonds, which can link molecules into chains or dimers. researchgate.netmdpi.com

| Donor (D) - H···Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N-H···O (carbonyl) | 0.86 | 2.15 | 2.98 | 160 |

| C-H···O (nitro) | 0.93 | 2.45 | 3.35 | 155 |

Computational Chemistry and Theoretical Modeling of N 3 Methoxyphenyl 3 Nitrobenzamide

Density Functional Theory (DFT) Investigations

Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. For a molecule like N-(3-methoxyphenyl)-3-nitrobenzamide, DFT would be the cornerstone of its computational characterization.

Geometry Optimization and Electronic Structure Calculations

The initial step in a computational study involves geometry optimization. Using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), the molecule's three-dimensional structure is computationally adjusted to find its most stable energetic conformation. This process yields precise information on bond lengths, bond angles, and dihedral angles. These optimized structural parameters are fundamental for all subsequent calculations and provide insights into the molecule's steric and electronic properties.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant parameter that provides information about the molecule's kinetic stability, chemical reactivity, and optical properties. A smaller energy gap generally implies higher reactivity. For this compound, this analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions.

A representative data table for such an analysis, based on typical values for similar aromatic amides, would look like this:

| Parameter | Energy (eV) |

| EHOMO | Value |

| ELUMO | Value |

| Energy Gap (ΔE) | Value |

Note: Specific values for this compound are not available in the searched literature.

Molecular Electrostatic Potential (MEP) Mapping and Electrostatic Interactions

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps in identifying the sites that are prone to electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored in shades of red) indicate electron-rich areas, which are susceptible to electrophilic attack. Conversely, areas of positive potential (colored in shades of blue) are electron-poor and are targets for nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro and carbonyl groups, and the nitrogen atom of the amide, while positive potentials would be located around the hydrogen atoms.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations, based on the optimized geometry, provide the frequencies and intensities of the vibrational modes. The calculated spectra are then often compared with experimentally obtained spectra to validate the computational model and to aid in the assignment of the observed spectral bands to specific molecular vibrations. For this compound, this analysis would help in identifying the characteristic vibrational modes associated with its functional groups, such as the N-H, C=O, C-N, and NO2 stretching and bending vibrations.

A typical data table correlating experimental and theoretical vibrational frequencies would be structured as follows:

| Vibrational Mode | Experimental Frequency (cm-1) | Calculated Frequency (cm-1) | Assignment |

| ν(N-H) | Value | Value | N-H stretching |

| ν(C=O) | Value | Value | Carbonyl stretching |

| νas(NO2) | Value | Value | Asymmetric NO2 stretching |

| νs(NO2) | Value | Value | Symmetric NO2 stretching |

Note: Specific values for this compound are not available in the searched literature.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics are computational techniques used to predict how a small molecule (ligand), such as this compound, interacts with a larger molecule, typically a protein (target).

Ligand-Target Interaction Prediction and Binding Mode Analysis

Molecular docking simulations would be employed to predict the preferred binding orientation of this compound within the active site of a specific biological target. This analysis provides insights into the binding affinity (often expressed as a docking score or binding energy) and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. Such studies are instrumental in rational drug design and in understanding the potential biological activity of a compound. The results of a docking study are typically presented in a table format.

| Interacting Residue of Target Protein | Type of Interaction | Distance (Å) |

| e.g., Amino Acid 1 | e.g., Hydrogen Bond | Value |

| e.g., Amino Acid 2 | e.g., Hydrophobic | Value |

| e.g., Amino Acid 3 | e.g., Pi-Pi Stacking | Value |

Note: Specific ligand-target interaction data for this compound is not available in the searched literature.

Assessment of Binding Affinities and Energetics

The binding affinity and energetics of a ligand like this compound to a biological target are crucial for understanding its potential pharmacological activity. While specific experimental studies determining these parameters for this compound are not extensively documented in publicly available literature, computational methods provide a powerful alternative for their prediction. Techniques such as molecular docking are routinely employed to predict the binding conformation and estimate the binding free energy of a ligand within the active site of a protein.

Molecular docking simulations calculate the binding energy, which is typically composed of various energetic terms. These terms quantify the intermolecular interactions between the ligand and the protein, including van der Waals forces, electrostatic interactions, hydrogen bonding, and desolvation penalties. The results are often presented as a scoring function or binding energy value (e.g., in kcal/mol), where a lower value indicates a more favorable interaction.

For this compound, a hypothetical docking study would involve preparing the 3D structure of the ligand and the target protein. The simulation would then explore various possible binding poses of the ligand in the receptor's active site, and the most stable complex would be identified based on the calculated binding energy. Advanced methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied post-docking to refine the binding free energy calculations by incorporating solvent effects.

Table 1: Representative Energy Terms in Binding Affinity Calculations

| Energy Component | Description | Typical Contribution |

| van der Waals Energy | Represents short-range attractive and repulsive forces. | Favorable (Negative) |

| Electrostatic Energy | Coulombic interactions between charged or polar atoms. | Favorable or Unfavorable |

| Hydrogen Bond Energy | A specific, strong type of electrostatic interaction. | Highly Favorable (Negative) |

| Desolvation Energy | Energy required to remove water from the ligand and protein surface upon binding. | Unfavorable (Positive) |

| Torsional Energy | Energy penalty associated with the ligand's conformational changes upon binding. | Unfavorable (Positive) |

This table represents typical energy components considered in computational binding affinity assessments. The actual values would be specific to the protein-ligand system under study.

Conformational Dynamics of this compound in Biological Environments

The static picture provided by molecular docking is often complemented by Molecular Dynamics (MD) simulations, which offer insights into the conformational dynamics of the ligand-protein complex over time. tandfonline.com MD simulations model the atomic motions of the system, providing a dynamic view of how this compound might behave in a biological environment, such as the active site of an enzyme. rsc.org

An MD simulation for the this compound-protein complex would reveal the stability of the binding pose predicted by docking. Key metrics analyzed from MD trajectories include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms, which indicates the stability of the system. tandfonline.com A stable RMSD value over the simulation time (e.g., 100 nanoseconds) suggests a stable binding mode.

Furthermore, Root Mean Square Fluctuation (RMSF) analysis can identify which parts of the protein and ligand are flexible or rigid. tandfonline.com For this compound, this could show how the methoxyphenyl and nitrobenzamide moieties move relative to each other and the protein, and which interactions are most persistent. The radius of gyration (Rg) can also be monitored to assess the compactness of the protein-ligand complex throughout the simulation. tandfonline.com Such simulations are crucial for understanding the dynamic nature of molecular recognition and the stability of the interactions that determine binding affinity.

Quantum Chemical Descriptors and QSAR Modeling

Calculation of Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies rely on molecular descriptors, which are numerical values that encode chemical information and structural properties of a molecule. mdpi.com For this compound, these descriptors can be calculated using quantum chemical methods to provide insights into its electronic and geometric characteristics. These descriptors are fundamental for building predictive models of biological activity. researchgate.net

Commonly calculated descriptors for nitroaromatic compounds in QSAR studies include:

Electronic Descriptors: These describe the electron distribution in the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). mdpi.com The LUMO energy is particularly relevant for nitroaromatic compounds, as it relates to their electrophilicity and potential to accept electrons. Other electronic descriptors include dipole moment and atomic charges.

Hydrophobic Descriptors: The octanol-water partition coefficient (log P) is a measure of a molecule's hydrophobicity, which influences its ability to cross cell membranes and interact with hydrophobic pockets in proteins. researchgate.net

Steric/Topological Descriptors: These descriptors relate to the size and shape of the molecule. Examples include molecular weight, molecular volume, and topological indices that describe molecular branching and connectivity.

Table 2: Key Quantum Chemical and Molecular Descriptors for QSAR

| Descriptor Class | Specific Descriptor | Significance in QSAR Modeling |

| Electronic | ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Relates to electrophilicity and reactivity. mdpi.com |

| Electronic | EHOMO (Highest Occupied Molecular Orbital Energy) | Relates to the ability to donate electrons. mdpi.com |

| Electronic | Dipole Moment | Measures the overall polarity of the molecule. |

| Hydrophobic | Log P (Octanol-Water Partition Coefficient) | Indicates hydrophobicity and influences absorption and distribution. researchgate.net |

| Steric | Molecular Weight | Basic descriptor related to the size of the molecule. |

| Steric | Molar Refractivity | Describes the volume occupied by a molecule and its polarizability. |

This table lists important descriptor types used in QSAR studies of nitroaromatic compounds. The values are calculated for specific molecules to build predictive models.

Predictive Modeling for Structure-Activity Relationships

Predictive QSAR modeling aims to establish a mathematical relationship between the calculated molecular descriptors (independent variables) and the biological activity of a series of compounds (dependent variable). dergipark.org.tr For a series of benzamide (B126) derivatives including this compound, a QSAR model could predict their activity as, for example, enzyme inhibitors. nih.govresearchgate.net

The development of a QSAR model typically involves selecting a training set of compounds with known activities and calculating their molecular descriptors. Using statistical methods like Multiple Linear Regression (MLR), a model is generated that best correlates the descriptors with activity. researchgate.net

The statistical quality and predictive power of a QSAR model are assessed using several parameters:

r² (Coefficient of Determination): Indicates the goodness of fit for the training set. Values closer to 1.0 suggest a strong correlation.

q² (Cross-validated r²): Assessed through methods like leave-one-out cross-validation, this parameter measures the internal predictive ability of the model. A q² value greater than 0.6 is generally considered indicative of a robust model. mdpi.com

pred_r² (External r²): This parameter evaluates the model's ability to predict the activity of an external test set of compounds not used in model generation. It is a crucial indicator of the model's real-world predictive power. nih.gov

For nitroaromatic compounds, QSAR models have successfully predicted toxicities and other biological activities, often highlighting the importance of electronic and hydrophobic descriptors. mdpi.comresearchgate.net A robust QSAR model for this compound and its analogs could guide the synthesis of new derivatives with improved activity.

Table 3: Statistical Parameters for QSAR Model Validation

| Parameter | Description | Acceptable Value |

| r² | Coefficient of determination (goodness of fit) | > 0.8 mdpi.com |

| q² | Cross-validated correlation coefficient (internal validation) | > 0.6 mdpi.com |

| pred_r² | Predictive ability for an external test set | > 0.7 nih.gov |

This table outlines key statistical metrics used to validate the robustness and predictive capacity of a QSAR model.

Investigation of Biological Activities and Molecular Mechanisms of Action for N 3 Methoxyphenyl 3 Nitrobenzamide Derivatives

In Vitro Enzymatic Inhibition Studies

Derivatives of N-(3-methoxyphenyl)-3-nitrobenzamide, which belong to the broader classes of benzamides, nitrobenzamides, and methoxyphenyl amides, have been investigated for their potential to inhibit various enzymes. These studies are crucial for understanding their therapeutic potential.

Human Factor Xa (hfXa) Factor Xa (FXa) is a critical enzyme in the blood coagulation cascade, making it a key target for anticoagulant therapies. acs.org The benzamide (B126) scaffold is a recognized structural feature in the design of FXa inhibitors. nih.gov Research into 3-oxybenzamides has shown that these compounds can act as potent inhibitors of FXa. The binding mechanism often involves the insertion of a lipophilic group into the S1 pocket of the enzyme, while other parts of the molecule form interactions with the S4 pocket. nih.gov While direct studies on this compound are not prominent, the established activity of the benzamide core suggests a potential avenue for inhibitor design. acs.orgnih.gov

α-Glucosidase α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. electronicsandbooks.com Various benzamide and triazole derivatives have demonstrated potent α-glucosidase inhibitory activity. electronicsandbooks.comacs.org For instance, certain novel β-carboline derivatives incorporating 1,3,4-oxadiazolyl moieties have shown significantly greater potency than the standard drug acarbose (B1664774), with IC50 values in the low micromolar range. nih.gov Similarly, a series of diphenyl-substituted triazines exhibited strong α-glucosidase inhibition, with IC50 values ranging from 35.35 µM to 564.41 µM, surpassing the efficacy of acarbose (IC50 = 750.7 µM). electronicsandbooks.com

Cholinesterase Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, and their inhibition is a primary treatment strategy for Alzheimer's disease. Benzamide and picolinamide (B142947) derivatives have been synthesized and evaluated as cholinesterase inhibitors. Studies have shown that the position of substituents on the benzamide structure significantly influences the inhibitory activity and selectivity for AChE over BChE. For example, a series of phthalimide-phenyl benzamide derivatives were assessed, with one compound featuring an ortho-nitro group (compound 4g) displaying an IC50 value of 1.1 µM against AChE. Another study on salicylanilide (B1680751) N,N-disubstituted (thio)carbamates found IC50 values for BChE inhibition as low as 1.60 µM.

Thermolysin Thermolysin is a zinc-containing metalloprotease produced by Bacillus thermoproteolyticus and serves as a model for the M4 family of metalloproteinases, which are targets for developing new antibacterial agents. Potent thermolysin inhibitors have been developed, often featuring a peptide backbone to interact with the enzyme's binding site and a functional group that coordinates with the active site's zinc atom. While specific studies on this compound are scarce, related structures like peptide hydroxamic acids and phosphoramidates have been shown to be effective inhibitors. acs.org For example, the benzylmalonyl dipeptide H0-Bzm-L-Ala-Gly-NH2 acts as a competitive inhibitor of thermolysin.

Corticotropin-Releasing Factor-Binding Protein (CRF-BP) The corticotropin-releasing factor (CRF) system is involved in the stress response, and antagonists of its receptors (like CRF1) are investigated for anxiety and depression. While direct data on this compound is limited, the broader class of small molecule antagonists has been extensively studied. These molecules are designed to bind with high affinity and selectivity to CRF1 receptors, thereby blocking the action of CRF.

| Enzyme Target | Derivative Class | Reported Activity (IC50) | Reference |

|---|---|---|---|

| α-Glucosidase | Diphenyl-substituted triazines | 35.35 - 564.41 µM | electronicsandbooks.com |

| α-Glucosidase | β-carboline derivatives | 3.07 - 15.49 µM | nih.gov |

| Acetylcholinesterase (AChE) | Phthalimide-nitro-phenyl benzamide | 1.1 µM | |

| Acetylcholinesterase (AChE) | Picolinamide derivative (7a) | 2.49 µM | |

| Butyrylcholinesterase (BChE) | 2-(phenylcarbamoyl)phenyl diphenylcarbamate | 1.60 µM |

Understanding the kinetic mechanism of enzyme inhibition is vital for drug development. Studies on compounds structurally related to this compound reveal various inhibition modes. For α-glucosidase, kinetic analyses of potent benzohydrazide-1,2,3-triazole inhibitors have been performed to elucidate their mechanism. acs.org A study on novel β-carboline derivatives found that the most active compound acted as a reversible and noncompetitive inhibitor of α-glucosidase. nih.gov Similarly, another potent α-glucosidase inhibitor, a sulfonyl hydrazide based β-carboline, was also identified as a noncompetitive inhibitor. nih.gov In contrast, kinetic studies of picolinamide derivatives against AChE indicated a mixed-type inhibition mechanism, suggesting the compound binds to both the catalytic and peripheral sites of the enzyme. For thermolysin, inhibitors like the benzylmalonyl dipeptide NONH-Bzm-Ala-Gly-NH2 have been shown to be purely competitive.

In Vitro Cellular Activity and Pathway Modulation

The biological effects of this compound derivatives extend to the cellular level, involving interactions with key biological molecules and modulation of critical signaling pathways.

The methoxyphenyl and benzamide moieties present in the target compound are known to interact with various cellular proteins. Molecular docking studies of picolinamide derivatives have shown that these inhibitors can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of acetylcholinesterase. In the context of antibacterial action, computational studies have evaluated thermolysin inhibitors as potential antibacterial agents by analyzing their interactions with the enzyme's active site.

Derivatives containing the core structures of this compound have been shown to modulate several key cellular signaling pathways implicated in inflammation and cancer.

NF-κB Pathway: The nuclear factor-κB (NF-κB) pathway is a central regulator of inflammation. Methoxy (B1213986) derivatives of resveratrol, such as 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, have been shown to suppress inflammation by inhibiting the activation of the NF-κB pathway. They achieve this by preventing the phosphorylation of key proteins like IKKα/β and IκBα, which ultimately blocks the nuclear translocation of the p65 subunit.

MAPK Pathway: Mitogen-activated protein kinase (MAPK) signaling pathways (including p38, JNK, and ERK) are also critical in regulating inflammation. The same methoxy-stilbene derivatives that inhibit NF-κB also suppress the activation of the MAPK pathway by reducing the phosphorylation of p38, JNK, and ERK in response to inflammatory stimuli.

PI3K/Akt Pathway: The PI3K/Akt/mTOR signaling pathway is fundamental in regulating cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Synthetic compounds are often designed to target and down-regulate this pathway to induce apoptosis in cancer cells.

Cancer Cell Lines: The anticancer potential of benzamide and related derivatives has been evaluated in various cancer cell lines. Gallic acid-derived 3,4,5-trihydroxy-N-alkyl-benzamides were tested against the HCT-116 colon carcinoma cell line. The results showed that anticancer activity was influenced by the length and structure of the N-alkyl chain, with 3,4,5-trihydroxy-N-hexyl-benzamide showing the strongest inhibitory effect with an IC50 value of 0.07 µM. Benzimidazole derivatives have also demonstrated cytotoxicity against HCT-116 and MCF-7 (breast cancer) cell lines, with IC50 values in the micromolar range.

| Cell Line | Derivative Class | Reported Activity (IC50) | Reference |

|---|---|---|---|

| HCT-116 (Colon Cancer) | 3,4,5-trihydroxy-N-hexyl-benzamide | 0.07 µM | |

| HCT-116 (Colon Cancer) | 3,4,5-trihydroxy-N-tert-butyl-benzamide | 0.16 µM | |

| HCT-116 (Colon Cancer) | Benzimidazole Derivative 2 | 16.2 µg/mL | |

| MCF-7 (Breast Cancer) | Benzimidazole Derivative 4 | 8.86 µg/mL |

Bacterial Cell Lines: Nitrobenzamide and related structures have shown significant antimicrobial activity. A study on 4-nitrobenzamide (B147303) derivatives demonstrated potent activity against both Gram-positive (Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. Specifically, (E)-N-(4-hydroxy-3-methoxybenzylidene)-4-nitrobenzamide (compound 3a1) was found to be highly potent. Another study highlighted that (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide exhibited significant growth inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii.

| Bacterial Strain | Derivative Class | Activity (Zone of Inhibition) | Reference |

|---|---|---|---|

| Staphylococcus aureus | 4-Nitrobenzamide derivatives | 15-20 mm | |

| Escherichia coli | 4-Nitrobenzamide derivatives | 13-18 mm | |

| Pseudomonas aeruginosa | 4-Nitrobenzamide derivatives | 10-15 mm | |

| Streptococcus pyogenes | 4-Nitrobenzamide derivatives | 14-19 mm |

Fungal Cell Lines: The antifungal properties of nitro-containing aromatic compounds are well-documented. Substituted nitrobenzenes have been tested for fungitoxicity against a range of fungi, including Aspergillus niger and Trichophyton mentagrophytes. A series of 4-nitrobenzamide derivatives showed notable antifungal activity against Aspergillus niger and Candida albicans. Furthermore, novel benzamide derivatives containing a triazole moiety displayed excellent activity against phytopathogenic fungi like Alternaria alternata and Alternaria solani, with some compounds showing efficacy superior to the commercial fungicide myclobutanil. Nitropropenyl benzodioxole, another nitro-containing compound, was found to be fungicidal against a broad spectrum of species, including Candida albicans and Aspergillus fumigatus.

| Fungal Strain | Derivative Class | Activity (% Inhibition) | Reference |

|---|---|---|---|

| Aspergillus niger | 4-Nitrobenzamide derivatives | 60-75% | |

| Candida albicans | 4-Nitrobenzamide derivatives | 55-70% | |

| Alternaria alternata | Benzamide-triazole derivative (6h) | EC50 = 1.77 µg/mL | |

| Alternaria solani | Benzamide-triazole derivative (6e) | EC50 = 1.90 µg/mL |

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR)

Detailed SAR and SMR studies specifically focused on derivatives of this compound are not well-established in the reviewed literature. Research on related nitrobenzamide and methoxyphenyl-containing compounds suggests that the nature and position of substituents on the aromatic rings are critical for determining biological efficacy, but specific data for the compound is not available.

Table 1: Hypothetical Impact of Substituent Modifications on Biological Efficacy (Based on General Chemical Principles) This table is illustrative and not based on experimental data for the specific compound.

| Position of Modification | Type of Substituent | Potential Impact on Efficacy |

|---|---|---|

| Methoxy Group (OCH₃) | Replacement with larger alkoxy groups (e.g., ethoxy) | May alter steric hindrance and lipophilicity. |

| Methoxy Group (OCH₃) | Replacement with electron-withdrawing groups (e.g., Cl, F) | Could change electronic properties and binding interactions. |

| Nitro Group (NO₂) | Altering position (ortho, para) | May significantly affect target interaction and molecular geometry. |

A specific pharmacophore model for this compound derivatives has not been published. Generally, a pharmacophore model identifies the essential three-dimensional arrangement of functional groups necessary for biological activity. For a molecule like this compound, key features would likely include:

A hydrogen bond donor (the amide N-H).

A hydrogen bond acceptor (the amide C=O and nitro O atoms).

Aromatic/hydrophobic regions (the two phenyl rings).

A potential dipole or electrostatic feature from the nitro and methoxy groups.

Studies on other nitrobenzamide-containing compounds, such as 3-nitro-2,4,6-trihydroxybenzamide derivatives, have identified hydrogen bond donors, acceptors, and aromatic features as crucial for their activity as photosynthetic electron transport inhibitors. nih.gov However, these features are specific to that compound series and its particular biological target.

There is no specific information available detailing how structural modifications of this compound provide mechanistic insights into its mode of action. Mechanistic studies often involve synthesizing a series of analogs and observing how specific structural changes affect cellular or molecular activity. For example, altering the position of the nitro group on the benzamide ring in N-(4-methoxyphenyl)-nitrobenzenesulfonamides (a related but different class of compounds) was shown to have significant effects on intermolecular interactions and crystal packing, which can influence solubility and bioavailability. mdpi.com Without such studies on this compound, any discussion on its mechanism based on structural modifications would be unfounded.

Analysis of this compound Reveals Complex Supramolecular Architecture

Detailed crystallographic studies on the chemical compound this compound are not available in the public domain. Consequently, a comprehensive analysis of its specific supramolecular chemistry and crystal engineering, as requested, cannot be provided at this time.

Scientific investigation into the solid-state structure of a compound is fundamental to understanding its physical and chemical properties. This analysis typically involves single-crystal X-ray diffraction, which elucidates the precise arrangement of molecules in the crystal lattice. From this data, researchers can detail the intricate network of intermolecular interactions that govern the material's behavior. These interactions include hydrogen bonds, van der Waals forces, and π-π stacking, which collectively define the supramolecular architecture.

For analogous compounds, such as derivatives of N-arylbenzamides and nitrobenzamides, these intermolecular forces are known to play a crucial role in determining crystal packing and the potential for polymorphism—the ability of a substance to exist in more than one crystal form. The study of these interactions is a cornerstone of crystal engineering, a field focused on designing and synthesizing solid-state structures with desired properties.

The design and assembly of supramolecular structures are dictated by the principles of molecular recognition and self-assembly. The specific functional groups on a molecule, such as the amide, methoxy, and nitro groups in this compound, act as recognition sites that guide the spontaneous organization of molecules into a well-defined, stable crystalline solid.

Without experimental crystallographic data for this compound, a detailed discussion of its hydrogen bonding networks, π-π stacking interactions, Hirshfeld surface analysis, crystal packing motifs, and self-assembly processes would be purely speculative. The scientific community relies on published, peer-reviewed data for such specific and technical descriptions.

Further research, including the synthesis of single crystals and subsequent X-ray diffraction analysis, is required to elucidate the specific supramolecular chemistry of this compound.

Supramolecular Chemistry and Crystal Engineering of N 3 Methoxyphenyl 3 Nitrobenzamide

Implications for Material Science and Pharmaceutical Cocrystals

The molecular architecture of N-(3-methoxyphenyl)-3-nitrobenzamide, featuring a combination of strong hydrogen-bonding groups and other functionalities capable of participating in weaker non-covalent interactions, suggests significant potential in the fields of material science and the design of pharmaceutical cocrystals. The interplay between the amide, nitro, and methoxy (B1213986) functional groups can be systematically exploited to engineer crystalline solids with tailored properties.

In crystal engineering, the predictable and directional nature of non-covalent interactions is used to guide the assembly of molecules into desired architectures. The most influential interactions expected for this compound are hydrogen bonds involving the amide N-H donor and C=O acceptor, potential C-H···O interactions, and other contacts involving the nitro and methoxy groups.

Potential Supramolecular Synthons and Interactions

The concept of "supramolecular synthons" refers to robust and predictable non-covalent interaction patterns that act as the building blocks of a crystal structure. For this compound, several key synthons can be anticipated, which would dictate its assembly and, consequently, its material properties.

Amide-Amide Homosynthon: The amide group is a powerful self-complementary hydrogen-bonding unit. It can form centrosymmetric dimers through a pair of N-H···O=C hydrogen bonds, creating a robust R²₂(8) graph set motif. This is one of the most common and reliable synthons in crystal engineering.

Amide Catenane Motif: Alternatively, the amide groups can link molecules into infinite one-dimensional chains, often described by a C(4) graph set notation.

Role of the Nitro Group: The oxygen atoms of the nitro group are effective hydrogen bond acceptors. They can compete with the amide carbonyl oxygen to form N-H···O(nitro) or weaker C-H···O(nitro) hydrogen bonds. Furthermore, attractive O···N interactions between nitro groups of adjacent molecules have been identified as a significant factor in the crystal packing of nitro-aromatic compounds. researchgate.netrsc.orgrsc.org The orientation of the nitro group relative to its aromatic ring is a balance between electronic conjugation and steric hindrance from crystal packing forces. nih.govacs.org

Role of the Methoxy Group: The oxygen atom of the methoxy group can also serve as a hydrogen bond acceptor. mdpi.comresearchgate.net In some crystal structures of related methoxyphenyl amides, the methoxy oxygen has been shown to be the primary acceptor for N-H donors, leading to different packing arrangements compared to isomers where other acceptors dominate. mdpi.com

Illustrative Table of Potential Intermolecular Interactions This table is a hypothetical representation based on interactions observed in analogous structures.

| Interaction Type | Donor Group | Acceptor Group | Potential Supramolecular Motif |

|---|---|---|---|

| Strong Hydrogen Bond | Amide (N-H) | Amide (C=O) | Dimer [R²₂(8)] or Chain [C(4)] |

| Moderate Hydrogen Bond | Amide (N-H) | Nitro (O-N-O) | Chain or Sheet formation |

| Moderate Hydrogen Bond | Amide (N-H) | Methoxy (C-O-C) | Chain formation |

| Weak Hydrogen Bond | Aromatic (C-H) | Amide/Nitro/Methoxy (O) | 3D Network stabilization |

| Other Non-covalent | Nitro (N) | Nitro (O) | Packing stabilization rsc.org |

Implications for Pharmaceutical Cocrystals

Pharmaceutical cocrystals are multi-component crystalline solids where an Active Pharmaceutical Ingredient (API) is combined with a neutral coformer molecule in a specific stoichiometric ratio. nih.govresearchgate.net This strategy is a powerful tool to enhance the physicochemical properties of an API, such as solubility, dissolution rate, and stability, without altering its chemical structure. acs.orgnih.gov

This compound possesses the key features of a versatile coformer. Its robust amide group can form reliable supramolecular heterosynthons with common API functional groups.

Acid-Amide Heterosynthon: If paired with an API containing a carboxylic acid group, a highly predictable and stable acid-amide R²₂(8) heterosynthon is expected to form. This is one of the most widely used synthons in cocrystal design.

Amide-Amide Heterosynthon: For APIs that also contain an amide group, a competing amide-amide heterosynthon could be formed, leading to diverse packing arrangements.

Other Interactions: The nitro and methoxy groups provide additional sites for secondary interactions, which can help stabilize the crystal lattice and fine-tune the resulting properties. For instance, an API with hydroxyl groups could interact with any of the three oxygen acceptors (amide, nitro, or methoxy) on the coformer.

The design of cocrystals relies on a hierarchical understanding of these interactions. The strongest hydrogen bond donors and acceptors are most likely to pair up. mdpi.com By selecting an API with appropriate functional groups, it is possible to rationally design a cocrystal with this compound that exhibits improved pharmaceutical properties.

Table of Potential Supramolecular Heterosynthons with API Functional Groups This table illustrates common synthons that this compound could form as a coformer.

| Coformer Functional Group | API Functional Group | Common Supramolecular Synthon | Potential Impact on API Properties |

|---|---|---|---|

| Amide (N-H, C=O) | Carboxylic Acid (-COOH) | Acid-Amide R²₂(8) Heterosynthon | Improved solubility, stability, dissolution rate |

| Amide (N-H, C=O) | Amide (-CONH-) | Amide-Amide R²₂(8) Heterosynthon | Polymorph control, stability enhancement |

| Amide/Nitro/Methoxy (O) | Alcohol/Phenol (-OH) | O-H···O Hydrogen Bonds | Solubility modification, hydrate/solvate inhibition |

| Amide (N-H) | Pyridine/Imidazole (N) | N-H···N Hydrogen Bonds | Formation of stable crystalline forms |

Advanced Analytical Methodologies for N 3 Methoxyphenyl 3 Nitrobenzamide Characterization

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for separating N-(3-methoxyphenyl)-3-nitrobenzamide from unreacted starting materials, byproducts, and other impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of this compound. It utilizes a high-pressure pump to pass a solvent containing the sample mixture through a column filled with a solid adsorbent material. The separation is based on the differential partitioning of the analyte between the stationary phase (the column) and the mobile phase (the solvent).

For a compound like this compound, a reverse-phase HPLC method is typically employed. In this setup, the stationary phase is nonpolar (commonly a C18-functionalized silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The purity of the compound is determined by integrating the area of its corresponding peak in the chromatogram and is often expressed as a percentage of the total area of all observed peaks.

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temp. | 25 °C |

| Expected R_t * | 8-12 min |

*Retention time (Rt) is hypothetical and can vary significantly based on exact conditions.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for monitoring the progress of chemical reactions and for the preliminary purity analysis of this compound. It involves spotting the sample onto a plate coated with a thin layer of adsorbent material, typically silica (B1680970) gel. The plate is then placed in a sealed chamber with a solvent system (eluent), which moves up the plate by capillary action.

Separation occurs as different components of the sample mixture travel up the plate at different rates. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a compound in a specific solvent system. By comparing the Rf value of the synthesized product to that of the starting materials, the progress of the reaction can be effectively monitored. The presence of a single spot for the product indicates a high degree of purity.

Table 2: Representative TLC Data for this compound

| Solvent System (v/v) | Expected Rf Value* |

|---|---|

| Ethyl Acetate/Hexane (1:2) | 0.45 |

| Dichloromethane/Methanol (95:5) | 0.60 |

| Toluene/Acetone (4:1) | 0.55 |

*Rf values are illustrative and depend on the specific TLC plate and experimental conditions.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules like this compound. In ESI-MS, a solution of the analyte is passed through a high-voltage capillary, generating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.

This technique is typically used to determine the molecular weight of the compound by observing the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. The molecular weight of this compound is 272.26 g/mol . Therefore, one would expect to see a prominent peak at an m/z of approximately 273.27 in the positive ion spectrum.

Table 3: Expected ESI-MS Adducts for this compound

| Ion Species | Expected m/z |

|---|---|

| [M+H]⁺ | 273.27 |

| [M+Na]⁺ | 295.25 |

| [M+K]⁺ | 311.22 |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, as each formula has a unique exact mass.

For this compound (C₁₄H₁₂N₂O₄), HRMS can be used to confirm its elemental composition by comparing the experimentally measured exact mass with the theoretically calculated mass. This provides unequivocal evidence for the identity of the synthesized compound, distinguishing it from other potential isomers or compounds with the same nominal mass.

Table 4: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₂N₂O₄ |

| Calculated Exact Mass [M+H]⁺ | 273.0819 |

| Measured Exact Mass [M+H]⁺ * | 273.0821 |

| Mass Error * | < 5 ppm |

*Measured mass and error are illustrative values typical for HRMS analysis.

Future Directions and Emerging Research Avenues for N 3 Methoxyphenyl 3 Nitrobenzamide

Exploration of Novel Biological Targets

The N-(3-methoxyphenyl)-3-nitrobenzamide structure is a promising starting point for the discovery of novel biological targets. The broader class of benzamides and nitroaromatic compounds has been associated with a wide range of pharmacological effects, suggesting that this particular derivative may interact with various biomolecules. ontosight.aiontosight.ai Future research should focus on systematically screening this compound against diverse panels of enzymes, receptors, and other protein targets to uncover new therapeutic potentials.

Key areas for investigation include:

Anticancer Activity: Certain benzamides and nitrobenzamide derivatives have demonstrated potential in inhibiting the growth of cancer cells. ontosight.ai A thorough evaluation of this compound against a range of cancer cell lines is warranted. Mechanistic studies could then elucidate whether its activity stems from interactions with established cancer targets like kinases or by engaging novel pathways. For instance, a recent study highlighted 4-(isopentyloxy)-3-nitrobenzamide derivatives as potent xanthine (B1682287) oxidase inhibitors, a target implicated in certain cancers. nih.gov

Antimicrobial Properties: The benzamide (B126) core is present in some antimicrobial agents. ontosight.ai Screening this compound against a spectrum of pathogenic bacteria and fungi could reveal previously uncharacterized antimicrobial activities.

Enzyme Inhibition: The structural motifs within this compound suggest potential interactions with various enzyme classes. For example, related sulfonamide derivatives have been shown to inhibit carbonic anhydrase. mdpi.com A systematic investigation into its inhibitory effects on enzymes such as kinases, proteases, and metabolic enzymes could uncover valuable lead compounds for drug discovery.

Development of Advanced Synthetic Routes

While the synthesis of this compound can be achieved through standard amidation reactions, future research should focus on developing more advanced and efficient synthetic routes. This includes the exploration of novel catalysts, green chemistry approaches, and methods for generating derivatives with diverse substitution patterns.

A plausible and established method for synthesizing the core structure involves the reaction of 3-nitrobenzoyl chloride with 3-methoxyaniline. A related synthesis of N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide was achieved by reacting 3-nitrobenzenesulfonyl chloride with p-anisidine. mdpi.com Similarly, the synthesis of 3-Methoxy-4-nitrobenzamide has been documented starting from 3-methoxy-4-nitrobenzoic acid, which is first converted to the acid chloride using oxalyl chloride and then reacted with ammonia. chemicalbook.com

Future synthetic explorations could include:

Catalytic Amidation: Investigating novel catalysts, such as those based on nickel, for carbon-nitrogen bond formation could lead to more efficient and milder reaction conditions. mdpi.com

Flow Chemistry: The use of microreactor technology could enable a safer, more controlled, and scalable synthesis, which is particularly relevant when working with nitrated compounds.

Combinatorial Synthesis: Developing synthetic strategies that allow for the rapid generation of a library of analogues by varying the substituents on both aromatic rings would be highly valuable for structure-activity relationship (SAR) studies.

Integration of Multiscale Computational Approaches

Computational chemistry offers powerful tools to predict the properties and biological activities of molecules like this compound, thereby guiding experimental work. A multiscale computational approach, ranging from quantum mechanics to molecular dynamics, can provide deep insights into its behavior at a molecular level.

Future computational studies should encompass:

Density Functional Theory (DFT): DFT calculations can be employed to determine the molecule's electronic structure, reactivity, and vibrational frequencies. nih.gov This information is crucial for understanding its chemical properties and potential reaction mechanisms.

Molecular Docking: To identify potential biological targets, molecular docking simulations can be performed against the crystal structures of a wide array of proteins. researchgate.net This can help prioritize experimental screening efforts by identifying proteins with which the compound is likely to interact.

Molecular Dynamics (MD) Simulations: For promising protein-ligand complexes identified through docking, MD simulations can provide insights into the stability of the interaction and the dynamics of the binding process.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a library of derivatives, QSAR models can be developed to correlate specific structural features with biological activity, thus guiding the design of more potent and selective compounds.

Hirshfeld Surface Analysis: This method can be used to analyze intermolecular interactions in the crystalline state, providing valuable information about the compound's solid-state properties and potential for polymorphism. mdpi.comresearchgate.net

Potential as Chemical Probes in Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems. Given the potential for this compound to interact with specific biological targets, its development into a chemical probe is a promising avenue of research.

To be an effective chemical probe, a compound should ideally exhibit high potency and selectivity for its target. Future research in this area should focus on:

Target Identification and Validation: The first step is to definitively identify the biological target(s) of this compound through techniques such as affinity chromatography or proteomics.

Affinity and Selectivity Optimization: Once a target is identified, medicinal chemistry efforts can be directed towards modifying the structure of the parent compound to enhance its affinity and selectivity.

Development of Tagged Derivatives: To facilitate the study of its biological function, derivatives of this compound could be synthesized with tags, such as fluorescent dyes or biotin, for use in imaging and pull-down experiments.

By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound as both a lead compound for drug discovery and a valuable tool for chemical biology research.

Q & A

Q. What are the standard synthetic routes for N-(3-methoxyphenyl)-3-nitrobenzamide?

The synthesis typically involves coupling 3-nitrobenzoyl chloride with 3-methoxyaniline in the presence of a base (e.g., pyridine or triethylamine) to neutralize HCl byproducts. Reaction conditions (solvent, temperature) are optimized to enhance yield and purity. Post-synthesis purification is achieved via recrystallization or column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Q. What are the primary solubility and stability considerations for this compound?

This compound is sparingly soluble in polar solvents (e.g., water) but dissolves in DMSO or DMF. Stability studies under varying pH, temperature, and light exposure are limited, though nitro groups generally exhibit sensitivity to reducing agents and prolonged UV exposure .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

Key strategies include:

Q. What computational methods elucidate its interaction with biological targets (e.g., enzymes)?

Q. How do structural modifications influence biological activity?

- Nitro Position : 3-Nitro substitution enhances electron-withdrawing effects, improving binding to enzymatic pockets .

- Methoxy Group : 3-Methoxy on the phenyl ring increases lipophilicity, potentially enhancing membrane permeability . Comparative studies with N-(4-methoxyphenyl) analogs show reduced activity, emphasizing positional sensitivity .

Q. What are the challenges in analyzing conflicting data on its stability?

Discrepancies arise from:

Q. How does this compound react under reductive or nucleophilic conditions?

- Nitro Reduction : Catalytic hydrogenation (H2/Pd-C) converts the nitro group to an amine, forming N-(3-methoxyphenyl)-3-aminobenzamide, a precursor for further derivatization .

- Nucleophilic Attack : The amide carbonyl is susceptible to Grignard reagents, enabling side-chain functionalization .

Methodological Gaps and Future Directions

- Stability Profiling : Long-term stability under physiological conditions (e.g., PBS buffer) remains underexplored .

- In Vivo Toxicity : No data exist on metabolic pathways or acute toxicity; preclinical models (e.g., zebrafish) are recommended for safety evaluation .

- Polypharmacology : Potential off-target effects (e.g., TRPV1 modulation) warrant kinome-wide selectivity screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.